(5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
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Description
(5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H13ClF2N2O2S2 and its molecular weight is 414.87. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Without specific target information, it’s challenging to describe the exact mode of action. Based on the compound’s structure, it’s likely that it interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
The compound’s molecular weight (41487 g/mol) suggests it may have suitable pharmacokinetic properties for drug development. The compound’s predicted boiling point is 560.0±50.0 °C , and its predicted density is 1.345±0.06 g/cm3 , which may impact its distribution and excretion.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2O2S2/c18-14-2-1-12(25-14)16(23)22-5-3-10(4-6-22)24-17-21-15-11(20)7-9(19)8-13(15)26-17/h1-2,7-8,10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYZMBMTPYJVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.